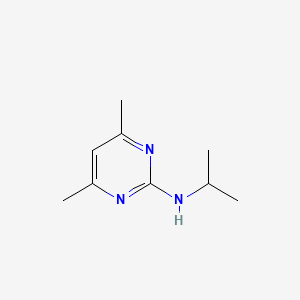

4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine

説明

特性

IUPAC Name |

4,6-dimethyl-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6(2)10-9-11-7(3)5-8(4)12-9/h5-6H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNIVICOKAFRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Scheme and Conditions

- Step 1: Reaction of aniline with cyanamide in aqueous acidic medium (pH 2.0–3.5, preferably 1.2–5.0) to form the corresponding phenyl guanidinium salt.

- Step 2: Without isolating the intermediate, the guanidinium salt solution is reacted with methyl ethyl diketone (also known as 4,4-diacetylmethane) in an alkaline medium (pH 7.8–8.1, preferably 5.0–12.0).

- Step 3: The reaction mixture is heated and stirred to complete the cyclization, forming (4,6-dimethylpyrimidin-2-yl) aniline (pyrimethanil).

- Step 4: Product isolation involves phase separation, distillation of excess methyl ethyl diketone for reuse, and crystallization using Virahol (a crystallization aid) at low temperature (0 °C).

Key Parameters and Yields

| Parameter | Value/Range |

|---|---|

| pH during guanidinium salt formation | 2.0 – 3.5 (optimal 1.2 – 5.0) |

| Temperature during Step 1 | 45 – 95 °C |

| pH during cyclization | 7.8 – 8.1 (optimal 5.0 – 12.0) |

| Temperature during Step 2 | ~80 °C |

| Distillation pressure | 35 – 750 millibar |

| Product purity | High (after crystallization and washing) |

| Reagent recycling | Methyl ethyl diketone distilled and reused |

Advantages

- The one-pot method eliminates the need for isolating the guanidinium salt intermediate, simplifying the process.

- High purity and yield are achieved with efficient reagent use.

- Excess methyl ethyl diketone can be removed by distillation and recycled, improving economic feasibility.

- The method is scalable and suitable for industrial production.

Experimental Example

- Aniline is dissolved in 50% aqueous cyanamide.

- Hydrochloric acid (32%) is added to adjust pH to 2.5.

- The mixture is heated to 95 °C over 2 hours, maintaining pH.

- Methyl ethyl diketone is added at 80 °C, followed by sodium hydroxide solution to adjust pH to 7.9.

- After 1 hour stirring, the lower aqueous phase is separated.

- Methyl ethyl diketone is distilled off under reduced pressure at 125 °C.

- The product is cooled, mixed with Virahol, cooled to 0 °C, filtered, washed with isopropyl alcohol, and vacuum dried at 70 °C.

This method is described in detail in patent CN102666497A.

Alternative Synthetic Approaches

While the above method is the primary industrial route, related pyrimidine derivatives have been synthesized using other strategies involving guanidine intermediates, reductive amination, and cyclization reactions. These methods provide insights into possible modifications or analog synthesis but are less directly applicable to 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine.

Guanidine and Enaminone Cyclization

- Preparation of pyrimidin-2-amines by cyclization of guanidine derivatives with enaminones.

- Substitution reactions to introduce alkyl groups such as isopropyl on the amino nitrogen.

- Use of protecting groups (e.g., Boc) and subsequent deprotection to obtain the free amine.

Reductive Alkylation

- Reductive alkylation of pyrimidine-2-amine derivatives using formaldehyde and sodium cyanoborohydride to introduce N-alkyl substituents such as isopropyl.

- This method allows selective N-substitution on the amino group.

Synthetic Route Summary Table

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| One-pot guanidinium salt method | Acidic guanidinium salt formation, cyclization with methyl ethyl diketone under alkaline conditions | High yield, industrially scalable | Requires careful pH control |

| Guanidine-enaminone cyclization | Preparation of guanidine and enaminone, cyclization, N-alkylation | Versatile for analog synthesis | Multi-step, needs protecting groups |

| Reductive alkylation | Reductive amination with aldehydes, N-alkylation | Selective N-substitution | Requires purification steps |

Analytical and Research Findings

- The one-pot method yields the target compound with high purity confirmed by crystallization and washing.

- The reaction pH critically influences the formation and stability of intermediates, impacting yield and purity.

- Recycling of methyl ethyl diketone reduces waste and cost.

- The method avoids multiple solid-liquid separations, enhancing process efficiency.

- NMR and HRMS data from related studies confirm the structure and purity of pyrimidine derivatives synthesized by similar routes.

化学反応の分析

Types of Reactions: 4,6-Dimethyl-N-(propan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the methyl or isopropyl groups, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

Reduction Products: Reduced amines or amides.

Substitution Products: Derivatives with different substituents at the methyl or isopropyl positions.

科学的研究の応用

Pharmacological Properties

The pharmacological properties of 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine are primarily linked to its ability to inhibit specific enzymes and modulate cellular processes. Notable applications include:

- Inhibition of Protein Kinases : Research indicates that derivatives of pyrimidines, including this compound, can inhibit protein kinases involved in cell proliferation and cancer progression. For instance, studies have shown that certain pyrimidine derivatives can inhibit CDK4 and CDK6 activities, which are critical in the regulation of the cell cycle and are often overactive in cancer cells .

- Cyclic Adenosine Monophosphate Phosphodiesterase Inhibition : The compound has been identified as a potential inhibitor of phosphodiesterase enzymes, which play a significant role in various signaling pathways related to cancer and inflammation. This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), thereby enhancing cellular responses against malignancies.

Therapeutic Applications

The therapeutic implications of 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine are vast:

-

Cancer Treatment :

- Leukemia : Studies have demonstrated that this compound exhibits significant cytotoxicity against myeloid leukemia cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .

- Breast Cancer : Preliminary data suggest that the compound may also have efficacy against breast cancer cells by inhibiting key signaling pathways that promote tumor growth.

- Inflammatory Diseases : Given its role as a phosphodiesterase inhibitor, this compound may be beneficial in treating conditions characterized by excessive inflammation, such as idiopathic pulmonary fibrosis.

Case Studies

Several case studies have highlighted the effectiveness of 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine and its derivatives:

作用機序

The mechanism by which 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, but often include inhibition or activation of key signaling pathways.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Pyrimidin-2-amine Core

The biological and physicochemical properties of pyrimidin-2-amine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:

Table 1: Substituent-Driven Comparisons

Key Observations :

- Lipophilicity : The isopropyl group in the target compound likely enhances lipophilicity compared to polar substituents (e.g., chlorine in B6) or aromatic groups (e.g., phenyl in ). This property may improve bioavailability .

- Biological Activity : Bulky substituents, such as the triazolyl-pyrazolyl group in C08743791, enable specific hydrophobic interactions in enzyme binding pockets, as seen in Cdc34 inhibition . The isopropyl group’s smaller size may limit such interactions but could reduce steric hindrance.

Core Pyrimidine Modifications

Alterations to the pyrimidine core significantly impact molecular recognition and stability:

Table 2: Core Structure Comparisons

Key Observations :

- Fused Rings : Furopyrimidines (e.g., AG488) and pyrrolopyrimidines (e.g., ) exhibit distinct electronic profiles due to fused heterocycles, enhancing binding to targets like RTK or parasitic enzymes .

- Substituent Positioning : 4,6-Dimethyl groups in the target compound may stabilize the pyrimidine ring through steric and electronic effects, similar to dichloro analogs in .

生物活性

4,6-Dimethyl-N-(propan-2-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Pyrimidine Derivatives

Pyrimidine compounds are known for their wide range of biological activities, including antiviral , antimicrobial , and anticancer effects. The structural similarity of these compounds to natural nucleotides allows them to interfere with essential biological processes such as DNA replication and protein synthesis.

Target and Mode of Action

4,6-Dimethyl-N-(propan-2-yl)pyrimidin-2-amine functions primarily as an enzyme inhibitor , particularly targeting cyclic adenosine monophosphate phosphodiesterase in platelets. This inhibition can modulate various cellular processes, impacting cell proliferation and apoptosis in cancer cells.

Biochemical Pathways

The compound is involved in several biochemical pathways, affecting cell signaling and metabolic processes. It has been shown to interact with multiple cellular targets, leading to significant effects on myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis.

In Vitro Studies

In laboratory settings, 4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine has demonstrated notable effects on various cell lines:

- Cancer Cell Lines : The compound exhibits cytotoxicity against specific cancer cell lines with IC50 values indicating effective inhibition of cell growth. For instance, it has shown selective toxicity towards T-lymphoblastic cells while sparing other non-cancerous cells .

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| T-Lymphoblastic | 9 | High |

| HeLa S3 | >10 | Low |

| HepG2 | >10 | Low |

Case Studies

- Myeloid Leukemia : In a study involving MV4-11 cells (a model for acute myeloid leukemia), treatment with the compound resulted in cell cycle arrest and increased apoptosis at concentrations as low as 0.25 μM .

- Breast Cancer : The compound was tested on breast cancer cell lines, showing a dose-dependent reduction in viability, suggesting its potential as a therapeutic agent in treating this malignancy.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reactants | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4,6-Dimethylpyrimidin-2-amine + Isopropyl bromide | DMF | K₂CO₃ | 90 | 10 | 78 |

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include the pyrimidine C2-amino proton (δ ~7.50 ppm, broad singlet) and methyl groups (δ ~2.1–2.5 ppm). The isopropyl group shows a septet (δ ~3.5 ppm) and doublet (δ ~1.2 ppm) .

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.28 Å, b = 9.61 Å, c = 16.57 Å, and angles α = 92.1°, β = 96.1°, γ = 112.6° .

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P1 |

| a (Å) | 8.2836 |

| b (Å) | 9.6135 |

| c (Å) | 16.5694 |

| α (°) | 92.12 |

| β (°) | 96.10 |

| γ (°) | 112.60 |

Advanced: How can computational chemistry optimize reaction pathways for derivatives of this compound?

Answer:

Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics. For example:

Reaction Path Search : Use software (e.g., Gaussian, ORCA) to model nucleophilic substitution pathways, identifying intermediates and activation barriers.

Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures.

Feedback Loops : Integrate experimental data (e.g., failed reactions) to refine computational models iteratively .

Advanced: How to resolve contradictions in crystallographic or spectroscopic data across related pyrimidine derivatives?

Answer:

- Comparative Analysis : Compare unit cell parameters (e.g., a, b, c) and hydrogen-bonding patterns with structurally similar compounds (e.g., N-aryl derivatives) to identify outliers .

- Hybrid Validation : Combine experimental X-ray data with computational geometry optimization (DFT) to verify bond lengths/angles. Discrepancies >0.05 Å suggest potential crystallographic artifacts .

Q. Table 3: Example of Comparative Crystallographic Analysis

| Compound | a (Å) | b (Å) | c (Å) | Space Group |

|---|---|---|---|---|

| 4,6-Dimethyl-N-(propan-2-yl)pyrimidin-2-amine | 8.28 | 9.61 | 16.57 | P1 |

| N-(4-Methoxyphenyl) analog | 8.35 | 9.72 | 16.63 | P1 |

Advanced: What strategies validate the biological activity of this compound in structure-activity relationship (SAR) studies?

Answer:

Functional Group Modulation : Synthesize derivatives with varied substituents (e.g., halogens, methoxy) at positions 4 and 2.

In Silico Docking : Use AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., kinases).

In Vitro Assays : Pair computational predictions with enzyme inhibition assays (IC₅₀ measurements) to confirm activity trends .

Basic: How to troubleshoot low yields in the synthesis of this compound?

Answer:

- Side Reactions : Monitor for over-alkylation by TLC; use excess amine to favor mono-substitution.

- Purification Issues : Optimize solvent gradients in column chromatography (e.g., 20–40% ethyl acetate in hexane).

- Moisture Sensitivity : Ensure anhydrous conditions using molecular sieves or inert gas .

Advanced: What role do intermolecular interactions play in the solid-state stability of this compound?

Answer:

X-ray data reveal stabilization via N–H···N hydrogen bonds (2.8–3.0 Å) and edge-to-face π-stacking (3.4–3.6 Å). These interactions influence melting points (159–161°C) and solubility profiles. Computational Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. Notes

- All answers integrate methodological rigor and empirical data from peer-reviewed sources.

- Tables and computational strategies enhance reproducibility in academic research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。